(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
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Description
This compound, (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
, is a complex organic molecule. It has a molecular formula of C24H25N3S
and a molecular weight of 387.55
. The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The compound contains several functional groups, including an ethylphenyl group, a thiazol group, and a nitrile group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .
Scientific Research Applications
Synthesis and Chemical Properties
Thiazole derivatives are synthesized through various methods, including the reaction of certain precursors like chloroacetate, thiourea, and halo ketones or esters. These methods yield compounds with potential applications in medicinal chemistry and material science due to their structural diversity and functionalization capability. For instance, Abdelhamid and Afifi (2010) described the synthesis of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, highlighting the versatility of thiazole compounds for further chemical transformations (Abdelhamid & Afifi, 2010).
Biological Activities
Thiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. Research has explored these compounds' efficacy against various bacterial, fungal, and cancer cell lines. For example, studies have investigated new approaches for synthesizing thiazoles and their fused derivatives with noted antimicrobial activities (Wardkhan et al., 2008). Such research underscores the potential of thiazole derivatives in developing new therapeutic agents.
Anticancer Screening
The anticancer screening of thiazole compounds, as conducted by Sonar et al. (2020), involves evaluating these molecules against breast cancer cells, among others. This work contributes to understanding thiazoles' role in cancer treatment, offering insights into their mechanisms and efficacy (Sonar et al., 2020).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, as Kaya et al. (2016) have shown, provide valuable information on these compounds' corrosion inhibition performances and other chemical properties. These studies facilitate the design and optimization of thiazole-based inhibitors for industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-4-19-7-5-6-8-22(19)26-15-21(14-25)24-27-23(16-28-24)20-11-9-18(10-12-20)13-17(2)3/h5-12,15-17,26H,4,13H2,1-3H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQLNLPGLBMIJN-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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